molecular formula C6H3Cl3INO B045718 2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone CAS No. 72652-33-6

2,2,2-trichloro-1-(4-iodo-1H-pyrrol-2-yl)ethanone

Cat. No. B045718
CAS RN: 72652-33-6
M. Wt: 338.4 g/mol
InChI Key: PAVKKFAIAQPCRG-UHFFFAOYSA-N
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Patent
US07705030B2

Procedure details

Under a nitrogen atmosphere to a cold (0° C.) suspension of 2,2,2-Trichloro-1(1H-pyrrol-2-yl)ethanone (21.1 g, 99.3 mmol) and silver trifluoroacetate (23.2 g, 105 mmol) in chloroform was added iodine (25.4 g, 100 mmol) portionwise over 10 minutes. The mixture was allowed to warm to room temperature and stirred for 2 hours. This was filtered through celite and washed with chloroform. The organic phase was washed sequentially with 5% Na2S2O5, water, brine, dried (MgSO4) and filtered. Evaporation and trituration with 80% hexane/ether (80 mL) gave the title compound as a white solid (25.5 g, 78% yield), mp 140° C., 1H NMR (400 MHZ, CDCl3) δ 7.2 (m, 2H), 7.4 (m, 1H), (9.5 (bs, 1H), MS m/e (M+H)+ 339.
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
23.2 g
Type
catalyst
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:11])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].[I:12]I>C(Cl)(Cl)Cl.FC(F)(F)C([O-])=O.[Ag+]>[Cl:11][C:2]([Cl:1])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[C:8]([I:12])[CH:9]=1)=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
ClC(C(=O)C=1NC=CC1)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
23.2 g
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ag+]
Step Two
Name
Quantity
25.4 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This was filtered through celite
WASH
Type
WASH
Details
washed with chloroform
WASH
Type
WASH
Details
The organic phase was washed sequentially with 5% Na2S2O5, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation and trituration with 80% hexane/ether (80 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC(C(=O)C=1NC=C(C1)I)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.